molecular formula C9H16N4O2 B2653226 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide CAS No. 2101195-58-6

4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B2653226
CAS No.: 2101195-58-6
M. Wt: 212.253
InChI Key: IRCBRKGSFXCPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a hydroxyethyl group, and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-amino-1-propyl-1H-pyrazole-3-carboxylic acid with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole ring attacks the electrophilic carbon of the 2-chloroethanol, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The hydroxyethyl and amino groups play a crucial role in the binding interactions and overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(2-hydroxyethyl)benzamide: Similar structure but with a benzene ring instead of a pyrazole ring.

    4-Amino-1-propyl-1H-pyrazole-3-carboxamide: Lacks the hydroxyethyl group.

    N-(2-Hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide: Lacks the amino group.

Uniqueness

4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide is unique due to the presence of both the amino and hydroxyethyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

4-amino-N-(2-hydroxyethyl)-1-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-2-4-13-6-7(10)8(12-13)9(15)11-3-5-14/h6,14H,2-5,10H2,1H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCBRKGSFXCPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)NCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.